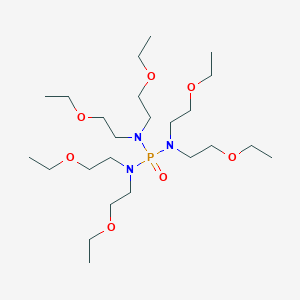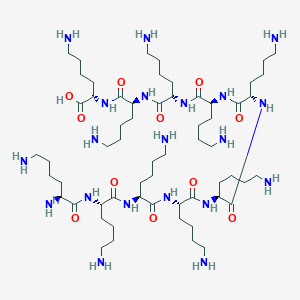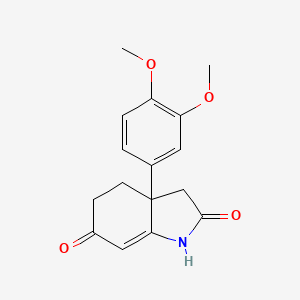
3a-(3,4-dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a-(3,4-Dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione is a complex organic compound with a unique structure that includes both indole and dimethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(3,4-dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to a series of reactions including decarboxylation, aldoxime formation, and dehydration . The final step involves cyclization under reflux conditions to form the indole-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and phase-transfer catalysts to improve yield and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
3a-(3,4-Dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the aromatic ring or the indole nitrogen .
Wissenschaftliche Forschungsanwendungen
3a-(3,4-Dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3a-(3,4-dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione involves its interaction with various molecular targets. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage . Additionally, it may interact with specific enzymes or receptors in biological systems, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3-(3,4-Dimethoxyphenyl)propanoic acid: Known for its role in stimulating γ-globin gene expression.
N-(3,4-Dimethoxyphenyl)ethylamides: Synthesized from homoveratrylamine and studied for their cytotoxicity.
Uniqueness
What sets 3a-(3,4-dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione apart is its unique indole-dione structure, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
23869-91-2 |
|---|---|
Molekularformel |
C16H17NO4 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
3a-(3,4-dimethoxyphenyl)-1,3,4,5-tetrahydroindole-2,6-dione |
InChI |
InChI=1S/C16H17NO4/c1-20-12-4-3-10(7-13(12)21-2)16-6-5-11(18)8-14(16)17-15(19)9-16/h3-4,7-8H,5-6,9H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
XLWHUKGBJGVMPL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C23CCC(=O)C=C2NC(=O)C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


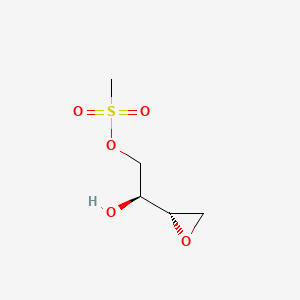

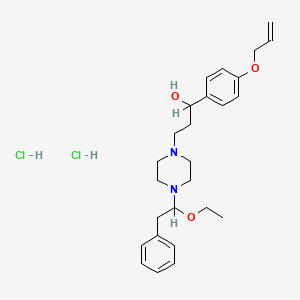
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
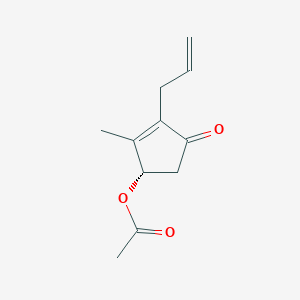
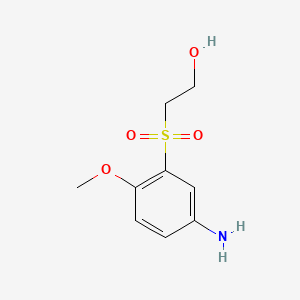
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
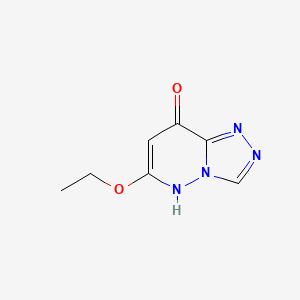
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

